N-(2,3-dimethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,3-dimethylaniline with 4-fluorobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects involves interactions with specific molecular targets. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the fluorophenyl and hydrazone groups.
N-(2,4-Dimethylphenyl)hydrazine: Contains the hydrazine group but differs in the substitution pattern on the aromatic ring.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylphenyl and fluorophenyl groups enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H16FN3O2 |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16FN3O2/c1-11-4-3-5-15(12(11)2)20-16(22)17(23)21-19-10-13-6-8-14(18)9-7-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
FGTFKDIRXZVQCT-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.